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Compound of Interest

Compound Name: Dibromoethylbenzene

Cat. No.: B3051071

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various dibromoethylbenzene isomers, cross-
referencing available literature values with experimental data. The information is intended to
assist researchers in identifying and utilizing these compounds in their work.

Physical and Chemical Properties of
Dibromoethylbenzene Isomers

The following table summarizes the key physical and chemical properties of several
dibromoethylbenzene isomers based on literature values. This data is crucial for
understanding the behavior of these compounds in different experimental setups.
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- ) 1,2-Dibromo-4- 1,4-Dibromo-2- 1,3-Dibromo-2- 1,3-Dibromo-5-
roper
SNy ethylbenzene ethylbenzene ethylbenzene ethylbenzene

CAS Number 134940-69-5 289039-53-8 41053-30-9 59785-43-2
Molecular

CsHsBr2 CsHsBr2 CsHsBr2 CsHsBr2
Formula
Molecular Weight

263.96 263.96 263.96 263.96
(g/mol)
Physical Form Not specified Liquid Liquid Not specified
Purity Not specified Not specified 96% 98%

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic procedures and for
understanding the context of experimental data. Below is a literature-derived protocol for the
synthesis of a dibromoethylbenzene isomer.

Synthesis of 1,3-Dibromo-2-ethylbenzene

A reported synthesis for 1,3-dibromo-2-ethylbenzene involves the reaction of 1,3-
dibromobenzene with ethyl iodide. While the specific reaction conditions, such as temperature,
reaction time, and purification methods, were not detailed in the available literature, this
pathway provides a foundational method for obtaining the desired product. Further optimization
and detailed characterization would be necessary for specific research applications.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of
chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectra of dibromoethylbenzene isomers are expected to show
signals in the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region for the ethyl
group (a quartet around 2.6 ppm and a triplet around 1.2 ppm). The splitting patterns and
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chemical shifts of the aromatic protons are highly dependent on the substitution pattern of
the bromine atoms on the benzene ring.

e 13C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons and
the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are
influenced by the electronegativity of the bromine atoms and their positions on the ring.

Infrared (IR) Spectroscopy

The IR spectra of dibromoethylbenzene isomers are expected to exhibit characteristic
absorption bands. These include:

C-H stretching (aromatic): Around 3100-3000 cm~1

C-H stretching (aliphatic): Around 3000-2850 cm~1

C-C stretching (in-ring): Around 1600-1450 cm~1

C-Br stretching: In the fingerprint region, typically below 800 cm~1

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a
dibromoethylbenzene isomer, based on common organic synthesis practices.

Caption: A generalized workflow for the synthesis and purification of dibromoethylbenzene

isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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